molecular formula C22H21N3O3 B2814714 2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide CAS No. 920114-92-7

2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide

Cat. No. B2814714
CAS RN: 920114-92-7
M. Wt: 375.428
InChI Key: HRKKXMQRLZXZSA-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a key component in a variety of bioactive heterocyclic compounds and has a wide range of biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic or aliphatic aldehydes .


Molecular Structure Analysis

The benzimidazole structure is a bicyclic molecule composed of a benzene ring and an imidazole ring . Its structural resemblance to natural nucleotides allows benzimidazole and its analogues to exhibit numerous medicinal and pharmacological performances .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on the specific derivative and its biological activity. For example, some benzimidazole derivatives have shown potent antiretroviral activity against both wild and mutant strains of HIV-1 RT .

Future Directions

Benzimidazole and its derivatives continue to be a topic of interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . Future research may focus on synthesizing new benzimidazole derivatives and exploring their biological activities.

properties

IUPAC Name

N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-16-6-4-7-17(14-16)27-13-11-25-19-9-3-2-8-18(19)24-21(25)15-23-22(26)20-10-5-12-28-20/h2-10,12,14H,11,13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKKXMQRLZXZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide

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